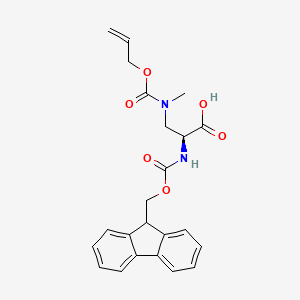
Fmoc-Dap(Alloc,Me)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound Fmoc-Dap(Alloc,Me) Nα-Fmoc-Nβ-Alloc-L-2,3-diaminopropionic acid , is a derivative of the amino acid diaminopropionic acid. It is widely used in peptide synthesis due to its unique protecting groups, which facilitate the selective protection and deprotection of amino groups during the synthesis process .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-Dap(Alloc,Me) typically involves the protection of the amino groups of diaminopropionic acid. The Nα-amino group is protected with the 9-fluorenylmethyloxycarbonyl (Fmoc) group, while the Nβ-amino group is protected with the allyloxycarbonyl (Alloc) group. The synthesis can be carried out using standard solid-phase peptide synthesis techniques, where the amino acid is attached to a resin and subjected to a series of coupling and deprotection steps .
Industrial Production Methods: Industrial production of Fmoc-Dap(Alloc,Me) follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers, which allow for the efficient and reproducible synthesis of the compound. The use of high-quality reagents and optimized reaction conditions ensures the purity and yield of the final product .
化学反应分析
Types of Reactions: Fmoc-Dap(Alloc,Me) undergoes various chemical reactions, including:
Deprotection Reactions: The Fmoc group can be removed using a base such as piperidine, while the Alloc group can be removed using palladium-catalyzed hydrogenation.
Coupling Reactions: The compound can participate in peptide bond formation through reactions with activated carboxylic acids or esters.
Common Reagents and Conditions:
Major Products: The major products formed from these reactions are peptides with selectively protected or deprotected amino groups, which can be further modified or elongated in subsequent synthesis steps .
科学研究应用
Chemistry: Fmoc-Dap(Alloc,Me) is extensively used in the synthesis of complex peptides and proteins. Its unique protecting groups allow for the selective modification of amino acids, facilitating the synthesis of peptides with specific sequences and functionalities .
Biology and Medicine: In biological research, Fmoc-Dap(Alloc,Me) is used to create peptide-based hydrogels and scaffolds for tissue engineering and drug delivery applications. These materials are biocompatible and can support cell growth and differentiation .
Industry: In the pharmaceutical industry, Fmoc-Dap(Alloc,Me) is used in the development of peptide-based therapeutics. Its ability to form stable and well-defined peptide structures makes it valuable for the synthesis of peptide drugs .
作用机制
The mechanism of action of Fmoc-Dap(Alloc,Me) primarily involves its role as a protecting group in peptide synthesis. The Fmoc group protects the Nα-amino group from unwanted reactions, while the Alloc group protects the Nβ-amino group. These protecting groups can be selectively removed under specific conditions, allowing for the stepwise assembly of peptides .
相似化合物的比较
Nα-Fmoc-Nβ-Boc-L-2,3-diaminopropionic acid: Similar protecting groups but uses tert-butyloxycarbonyl (Boc) instead of Alloc.
Nα-Fmoc-Nβ-Cbz-L-2,3-diaminopropionic acid: Uses benzyloxycarbonyl (Cbz) as the protecting group.
Uniqueness: Fmoc-Dap(Alloc,Me) is unique due to its combination of Fmoc and Alloc protecting groups, which provide orthogonal protection. This allows for greater flexibility and control in peptide synthesis, enabling the creation of complex and highly specific peptide structures .
属性
IUPAC Name |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[methyl(prop-2-enoxycarbonyl)amino]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N2O6/c1-3-12-30-23(29)25(2)13-20(21(26)27)24-22(28)31-14-19-17-10-6-4-8-15(17)16-9-5-7-11-18(16)19/h3-11,19-20H,1,12-14H2,2H3,(H,24,28)(H,26,27)/t20-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STVVYJFMPMCGKN-FQEVSTJZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C(=O)OCC=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C(=O)OCC=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
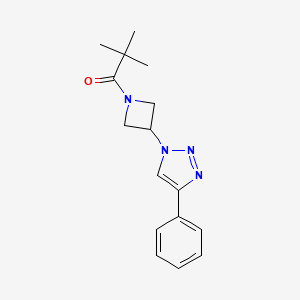
![2-{2-Azabicyclo[2.2.1]heptan-2-yl}quinoxaline](/img/structure/B2637263.png)
![N-(4-bromo-3-methylphenyl)-1-[(3-fluorophenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxamide](/img/structure/B2637268.png)
![2-{[(1E)-(2-Chloro-5-nitrophenyl)methylene]amino}ethanol](/img/structure/B2637270.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxo-2-{1-[2-oxo-2-(piperidin-1-yl)ethyl]-1H-indol-3-yl}acetamide](/img/structure/B2637271.png)
![N-(2-{[2,2'-bifuran]-5-yl}-2-hydroxyethyl)-3-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B2637272.png)
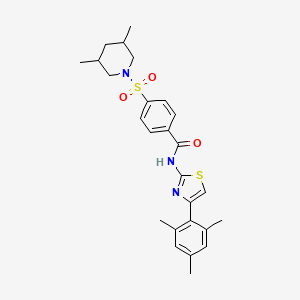
![2-(Aminooxy)-N-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)acetamide hydrochloride](/img/structure/B2637274.png)
![2-(9-(4-bromophenyl)-1,7-dimethyl-2,4-dioxo-1,2,6,7,8,9-hexahydropyrimido[2,1-f]purin-3(4H)-yl)acetamide](/img/structure/B2637275.png)
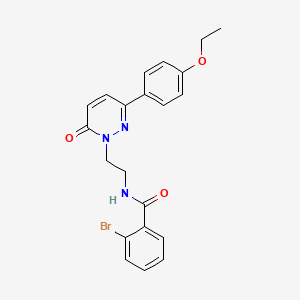
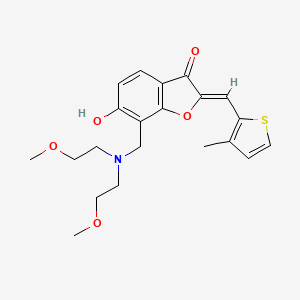
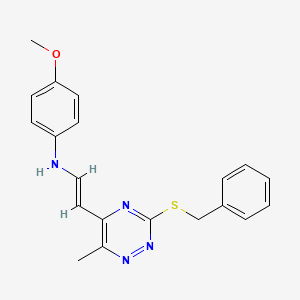
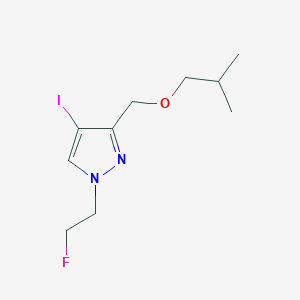
![5-(4-methylbenzyl)-7-(trifluoromethyl)-1,2,3,3a-tetrahydropyrrolo[1,2-a]quinoxalin-4(5H)-one](/img/structure/B2637284.png)
